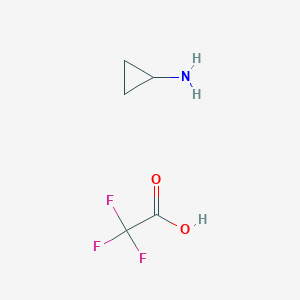
Trifluoroacetic acid--cyclopropanamine (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoroacetic acid–cyclopropanamine (1/1) is a compound formed by the combination of trifluoroacetic acid and cyclopropanamine in a 1:1 molar ratio Trifluoroacetic acid is a strong, volatile acid widely used in organic chemistry, while cyclopropanamine is a small, strained ring amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trifluoroacetic acid–cyclopropanamine (1/1) typically involves the direct reaction of trifluoroacetic acid with cyclopropanamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
CF3COOH+C3H5NH2→CF3COO−C3H5NH3+
Industrial Production Methods: Industrial production of trifluoroacetic acid–cyclopropanamine (1/1) may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Types of Reactions:
Oxidation: Trifluoroacetic acid–cyclopropanamine (1/1) can undergo oxidation reactions, particularly at the cyclopropanamine moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the trifluoroacetic acid component, converting it to trifluoroethanol under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products:
Oxidation: Products may include oxidized derivatives of cyclopropanamine.
Reduction: Trifluoroethanol and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Trifluoroacetic acid–cyclopropanamine (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of trifluoroacetate esters and amides.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive nature.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of trifluoroacetic acid–cyclopropanamine (1/1) involves its ability to donate and accept protons, making it a versatile reagent in acid-base chemistry. The trifluoroacetate group can stabilize intermediates in various reactions, while the cyclopropanamine moiety can participate in nucleophilic attacks. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Trifluoroacetic acid: A strong acid used in similar applications but lacks the amine functionality.
Cyclopropanamine: A strained ring amine with different reactivity compared to its trifluoroacetate derivative.
Trichloroacetic acid–cyclopropanamine (1/1): A similar compound where trifluoroacetic acid is replaced by trichloroacetic acid, resulting in different chemical properties.
Uniqueness: Trifluoroacetic acid–cyclopropanamine (1/1) is unique due to the combination of a strong acid and a strained ring amine, providing distinct reactivity and stability. This makes it valuable in specific synthetic and research applications where other compounds may not be as effective.
Propiedades
Número CAS |
496916-43-9 |
|---|---|
Fórmula molecular |
C5H8F3NO2 |
Peso molecular |
171.12 g/mol |
Nombre IUPAC |
cyclopropanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C3H7N.C2HF3O2/c4-3-1-2-3;3-2(4,5)1(6)7/h3H,1-2,4H2;(H,6,7) |
Clave InChI |
CYOXGGHEFQBPSD-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















